

4-Chloro-3-fluorobenzyl bromide molecular structure and weight

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Compound of Interest

Compound Name: *4-Chloro-3-fluorobenzyl bromide*

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An In-depth Technical Guide to **4-Chloro-3-fluorobenzyl bromide** for Advanced Chemical Synthesis

This guide provides an in-depth exploration of **4-Chloro-3-fluorobenzyl bromide**, a critical reagent for researchers, scientists, and professionals in drug development. We will delve into its molecular structure, physicochemical properties, synthesis, reactivity, and applications, with a focus on the underlying chemical principles and practical laboratory considerations that ensure successful and reproducible outcomes.

Core Molecular Characteristics

4-Chloro-3-fluorobenzyl bromide is a halogenated aromatic compound distinguished by its unique substitution pattern, which imparts specific reactivity characteristics that are highly valuable in organic synthesis.

Molecular Structure and Weight

The fundamental identity of this compound is defined by its structure and composition.

- Molecular Formula: C₇H₅BrClF[1][2][3][4]
- Molecular Weight: 223.47 g/mol [1][2][3][4]
- Synonyms: α -Bromo-4-chloro-3-fluorotoluene, 1-(Bromomethyl)-4-chloro-3-fluorobenzene[1]

- CAS Number: 206362-80-3[\[1\]](#)[\[2\]](#)[\[4\]](#)

The molecule consists of a benzene ring substituted with a chloro group at position 4, a fluoro group at position 3, and a bromomethyl (-CH₂Br) group at position 1.

Caption: 2D representation of **4-Chloro-3-fluorobenzyl bromide**.

Physicochemical Properties

The physical and chemical properties of a reagent are paramount for designing experiments, ensuring safety, and achieving desired outcomes.

Property	Value	Source(s)
Appearance	White to light yellow/orange powder or lump	[1]
Melting Point	33 °C	[1]
Purity	≥ 98% (Gas Chromatography)	[1]
SMILES	Fc1cc(CBr)ccc1Cl	[3]
InChI Key	CNUYBEIHDWMLSD-UHFFFAOYSA-N	[3]

The Influence of Halogen Substituents on Reactivity

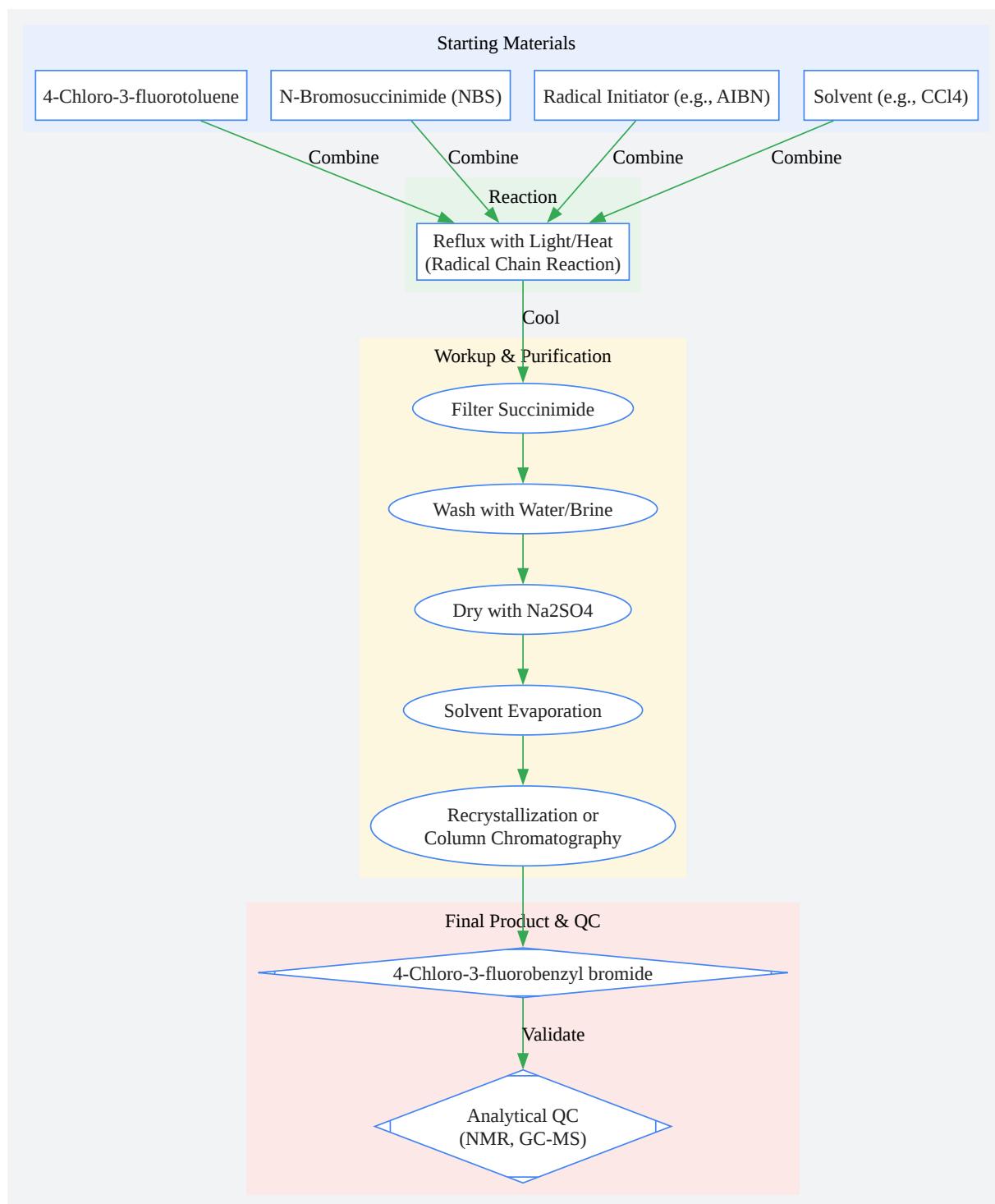
The presence of both chlorine and fluorine on the benzene ring significantly modulates the reactivity of the benzylic bromide. The fluorine at C3 and chlorine at C4 are electron-withdrawing groups. This electronic pull influences the electrophilicity of the benzylic carbon, making it a prime target for nucleophiles. This enhanced reactivity makes the compound an excellent building block for introducing the 4-chloro-3-fluorobenzyl moiety into a target molecule, a common strategy in medicinal chemistry to improve stability and bioactivity.[\[1\]](#) The compound readily participates in nucleophilic substitution reactions, allowing for the efficient introduction of various functional groups.[\[1\]](#)

Synthesis and Quality Assurance

A reliable synthesis protocol is the foundation of reproducible research. The most common laboratory-scale synthesis involves the radical bromination of 4-chloro-3-fluorotoluene.

Synthetic Workflow Overview

The conversion of the toluene precursor to the target benzyl bromide is typically achieved using a radical initiator and a bromine source.

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Caption: General workflow for the synthesis of **4-Chloro-3-fluorobenzyl bromide**.

Detailed Laboratory Synthesis Protocol

This protocol describes a standard procedure for the bromination of 4-chloro-3-fluorotoluene.

Materials:

- 4-chloro-3-fluorotoluene
- N-Bromosuccinimide (NBS)
- Azobisisobutyronitrile (AIBN) or Benzoyl Peroxide
- Carbon tetrachloride (CCl_4) or other suitable non-polar solvent
- Deionized water
- Saturated sodium bicarbonate solution
- Brine
- Anhydrous sodium sulfate (Na_2SO_4)

Procedure:

- Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 4-chloro-3-fluorotoluene in CCl_4 .
- Addition of Reagents: Add N-Bromosuccinimide (1.1 equivalents) and a catalytic amount of AIBN to the solution.
- Reaction: Heat the mixture to reflux (approx. 77°C for CCl_4) using a heating mantle. Irradiate the flask with a UV lamp or a standard 100W light bulb to initiate the radical reaction. Monitor the reaction progress via Thin Layer Chromatography (TLC) or Gas Chromatography (GC). The reaction is typically complete when the denser NBS is consumed and replaced by the less dense succinimide floating on top.
- Workup - Quenching and Separation: Once the reaction is complete, cool the mixture to room temperature. Filter the solid succinimide byproduct and wash it with a small amount of

cold CCl_4 .

- **Washing:** Transfer the filtrate to a separatory funnel. Wash the organic layer sequentially with saturated sodium bicarbonate solution and brine to remove any remaining acidic impurities.
- **Drying and Concentration:** Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
- **Purification:** The crude product can be purified by recrystallization from a suitable solvent (e.g., hexanes) to yield the final product as a crystalline solid.

Trustworthiness: A Self-Validating System

To ensure the identity and purity of the synthesized compound, a multi-step validation is crucial.

- **Reaction Monitoring:** Regular analysis by TLC or GC confirms the consumption of the starting material and the formation of the product.
- **Purification Efficacy:** The melting point of the purified solid should be sharp and match the literature value (33 °C).^[1] A broad melting range indicates impurities.
- **Spectroscopic Confirmation:** The final product's identity must be confirmed by analytical techniques such as ^1H NMR, ^{13}C NMR, and Mass Spectrometry. The obtained spectra should be compared against reference data to validate the structure.

Applications in Pharmaceutical and Agrochemical Synthesis

4-Chloro-3-fluorobenzyl bromide is a versatile intermediate primarily used as an alkylating agent in the synthesis of pharmaceuticals and agrochemicals.^[1] Its halogenated structure can impart desirable properties such as enhanced metabolic stability and binding affinity to the final active molecule.^[1]

Representative Experimental Protocol: N-Alkylation

This protocol details a general procedure for the N-alkylation of a primary amine, a common step in drug development.

Materials:

- Primary amine substrate
- **4-Chloro-3-fluorobenzyl bromide**
- Potassium carbonate (K_2CO_3) or another suitable base
- Acetonitrile (ACN) or Dimethylformamide (DMF) as solvent

Procedure:

- Setup: To a solution of the primary amine in acetonitrile, add potassium carbonate (2-3 equivalents).
- Reagent Addition: Slowly add a solution of **4-Chloro-3-fluorobenzyl bromide** (1.0-1.2 equivalents) in acetonitrile to the stirring mixture at room temperature.
- Reaction: Stir the reaction mixture at room temperature or slightly elevated temperature (40-50°C) until the starting amine is consumed (monitor by TLC).
- Workup: Upon completion, filter off the inorganic base. Concentrate the filtrate under reduced pressure.
- Purification: Dissolve the residue in a suitable organic solvent like ethyl acetate and wash with water. Dry the organic layer and concentrate it. Purify the crude product using flash column chromatography to isolate the desired N-alkylated product.

Safety and Handling

Proper handling of **4-Chloro-3-fluorobenzyl bromide** is essential due to its hazardous nature.

- Hazard Identification: The compound is classified as causing severe skin burns and eye damage.^[5] It is harmful if swallowed (Acute Toxicity 4, Oral).^[3] It is also classified as a Dangerous Good for transport.^[2]
- Personal Protective Equipment (PPE): Always use in a well-ventilated fume hood. Wear chemical-resistant gloves, a lab coat, and chemical splash goggles.

- Handling: Avoid contact with skin, eyes, and clothing.[6] Do not breathe dust or vapors.[7]
- Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area between 2-8°C.[1][7] Keep away from incompatible materials such as bases, strong oxidizing agents, alcohols, amines, and metals.[7]
- Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations.[7]

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